Azilsartan trimethylethanolamine is a small-molecule compound classified as an angiotensin receptor antagonist, specifically targeting the angiotensin type 1 receptor. It is primarily developed for the treatment of hypertension. This compound is a derivative of azilsartan, which is a well-known angiotensin II receptor blocker used in clinical settings to manage high blood pressure. Azilsartan trimethylethanolamine has been recognized for its potential therapeutic applications and is currently under investigation by Jiangsu Hansoh Pharmaceutical Company .
The compound is synthesized from azilsartan medoxomil, which is a prodrug that converts to azilsartan upon administration. Azilsartan trimethylethanolamine has been identified with the CAS number 1309776-70-2 and has a chemical formula of C30H33N5O6, with a molecular weight of approximately 559.620 g/mol .
The synthesis of azilsartan trimethylethanolamine involves several steps that highlight its chemical complexity. The process typically includes:
A notable method described in patents involves the use of hydroxylamine hydrochloride for reduction reactions, followed by esterification with ethyl chloroformate .
Azilsartan trimethylethanolamine has a complex molecular structure characterized by multiple functional groups, including benzimidazole and ethanolamine moieties. The precise arrangement of atoms contributes to its function as an angiotensin receptor antagonist. Key structural data includes:
The chemical behavior of azilsartan trimethylethanolamine can be analyzed through its interactions with biological targets, particularly its binding affinity to the angiotensin type 1 receptor. The compound exhibits competitive inhibition against angiotensin II, thereby preventing its vasoconstrictive effects.
Key reactions include:
Azilsartan trimethylethanolamine acts primarily as an antagonist at the angiotensin type 1 receptor. By blocking this receptor, it inhibits the actions of angiotensin II, which include:
The compound exhibits a high affinity for the angiotensin type 1 receptor, significantly more than for the angiotensin type 2 receptor, which plays a role in cardiovascular homeostasis .
Azilsartan trimethylethanolamine possesses several notable physical and chemical properties:
These properties are critical for determining the formulation and delivery methods for therapeutic use .
Azilsartan trimethylethanolamine is primarily investigated for its application in treating hypertension. Its mechanism as an angiotensin receptor antagonist positions it as a potential therapeutic agent in managing cardiovascular diseases associated with high blood pressure.
Further research may explore additional applications, including:
CAS No.:
CAS No.: 101-69-9
CAS No.: 771-91-5
CAS No.: 69722-44-7
CAS No.: 1704-69-4